molecular formula C8H11N3S B2729829 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole CAS No. 1864661-91-5

5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole

Cat. No. B2729829
CAS RN: 1864661-91-5
M. Wt: 181.26
InChI Key: OXSAPCRTAGCDDJ-UHFFFAOYSA-N
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Description

5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole, also known as DPTT, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. DPTT is a thiadiazole derivative that has been synthesized and studied for its biological activities, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

The mechanism of action of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways involved in cancer cell proliferation and survival. 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole has been shown to inhibit the activity of matrix metalloproteinases, which are involved in tumor invasion and metastasis. 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole also inhibits the activity of protein kinase C, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-tumor activities. 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole has been shown to scavenge free radicals and reduce oxidative stress, which is implicated in the pathogenesis of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole is its potent anticancer activity against various cancer cell lines. 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole also exhibits low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent. However, one of the limitations of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several potential future directions for the research and development of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole. One potential direction is the development of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole-based nanomedicines for targeted drug delivery. Another potential direction is the modification of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole to improve its solubility and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole involves the reaction between 3-methyl-1,2,4-thiadiazole-5-carboxylic acid and 3,6-dihydro-2H-pyridine-1-carboxylic acid under suitable conditions. The reaction yields 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole as a white crystalline solid with a melting point of 235-237°C.

Scientific Research Applications

5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole has been extensively studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Several studies have shown that 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole exhibits potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells. 5-(3,6-Dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole has also been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

properties

IUPAC Name

5-(3,6-dihydro-2H-pyridin-1-yl)-3-methyl-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3S/c1-7-9-8(12-10-7)11-5-3-2-4-6-11/h2-3H,4-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXSAPCRTAGCDDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Methyl-1,2,4-thiadiazol-5-yl)-1,2,3,6-tetrahydropyridine

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